Superior Antitubercular Potency of 5-Nitrooxindole-Derived Spiro Compound vs. Clinical Standards
A spiro-pyrrolothiazolyloxindole derivative synthesized from a 5-nitrooxindole precursor demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). The compound, spiro[5.3']-5'-nitrooxindole-spiro-[6.3″]-2,3-dihydro-1H-inden-1″-one-7-(2,3-dichlorophenyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole, was the most active among 29 screened, with a Minimum Inhibitory Concentration (MIC) of 2.8 μM [1]. This activity was quantified as 1.67 and 2.70 times more potent than the first-line antitubercular drugs ciprofloxacin and ethambutol, respectively, under the same agar dilution assay conditions [1].
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | Ciprofloxacin: Not stated (1.67x more active than compound); Ethambutol: Not stated (2.70x more active than compound) |
| Quantified Difference | 1.67-fold more potent than ciprofloxacin; 2.70-fold more potent than ethambutol |
| Conditions | Mycobacterium tuberculosis H37Rv (MTB) in vitro agar dilution method |
Why This Matters
This validates the 5-nitrooxindole scaffold as a privileged structure for generating potent antitubercular leads with superior activity to clinical standards, guiding prioritization in infectious disease drug discovery programs.
- [1] Prasanna, P., et al. (2010). A regio- and stereoselective 1,3-dipolar cycloaddition for the synthesis of novel spiro-pyrrolothiazolyloxindoles and their antitubercular evaluation. European Journal of Medicinal Chemistry, 45(3), 1020-1028. View Source
